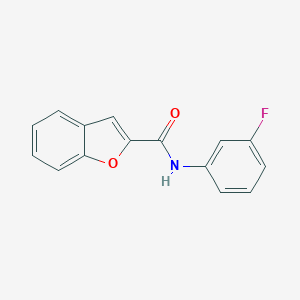![molecular formula C16H12N2O2S2 B253113 N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential treatment for various types of cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials.
Mecanismo De Acción
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has demonstrated potent antitumor activity and immunomodulatory effects. It has been shown to inhibit the growth and survival of B-cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, the limitations of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include the complexity of its synthesis, the need for expertise in organic chemistry, and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the development of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. One direction is the evaluation of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in combination with other agents, such as monoclonal antibodies or chemotherapy drugs, for the treatment of B-cell malignancies. Another direction is the evaluation of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in other autoimmune disorders, such as multiple sclerosis or type 1 diabetes. Furthermore, the optimization of the synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide and the identification of new analogs with improved potency and selectivity could lead to the development of more effective treatments for cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide involves several steps, starting with the reaction between 2-aminobenzonitrile and thiophene-2-carboxylic acid to form N-(2-thiophenecarbonyl)-2-aminobenzonitrile. This intermediate is then reacted with 4-aminobenzoyl chloride to yield N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been evaluated in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propiedades
Nombre del producto |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C16H12N2O2S2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-10H,(H,17,19)(H,18,20) |
Clave InChI |
MDPSKKPTMJIIKO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Solubilidad |
0.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)
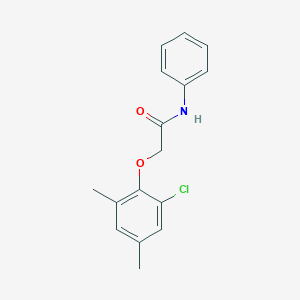
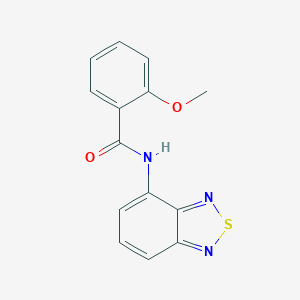
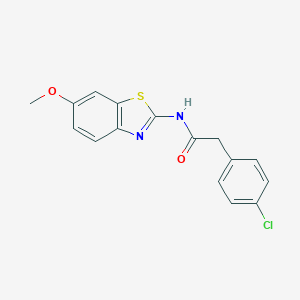
![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)
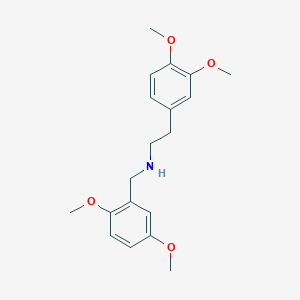
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
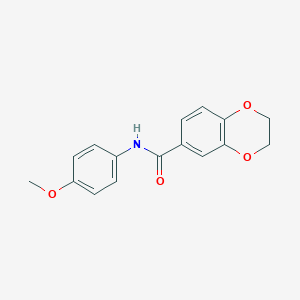
![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)
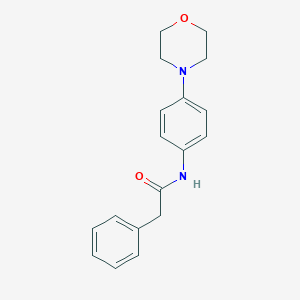
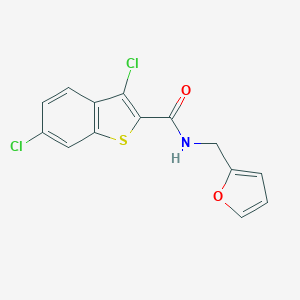
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
